

In-Depth Technical Guide: N3-PEG2-Tos Linker

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, **N3-PEG2-Tos**. It details its chemical and physical properties, outlines its core applications in bioconjugation, and provides generalized experimental protocols for its use.

Core Properties of N3-PEG2-Tos

N3-PEG2-Tos, also known as 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker containing two distinct reactive groups at opposite ends of a short, hydrophilic polyethylene glycol (PEG) spacer. The azide (N3) group serves as a handle for "click chemistry," while the tosylate (Tos) group is an excellent leaving group for nucleophilic substitution reactions. This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

Quantitative Data Summary

The key quantitative properties of **N3-PEG2-Tos** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Weight	285.32 g/mol	[1][2]
Molecular Formula	C11H15N3O4S	[1][2][3]
CAS Number	182347-24-6	[1][2][3]
Appearance	Colorless to light yellow liquid	[1][2]
Purity	Typically ≥95%	[1][2]

Chemical Functionality and Applications

The utility of **N3-PEG2-Tos** stems from its two orthogonal reactive ends, enabling a two-step conjugation strategy.

- Tosylate Group: The tosyl group is a well-established leaving group in organic synthesis. It is
 readily displaced by nucleophiles such as amines (-NH2), thiols (-SH), or hydroxides (-OH).
 This reaction is typically used in the first conjugation step to attach the linker to a protein,
 peptide, or small molecule containing a primary amine.
- Azide Group: The azide group is chemically stable under most conditions but reacts specifically and efficiently with terminal alkyne groups in the presence of a copper(I) catalyst. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the most common form of "click chemistry". It forms a highly stable triazole linkage.

This dual functionality makes the linker ideal for applications such as the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and other complex bioconjugates where precise control over the linkage is critical.

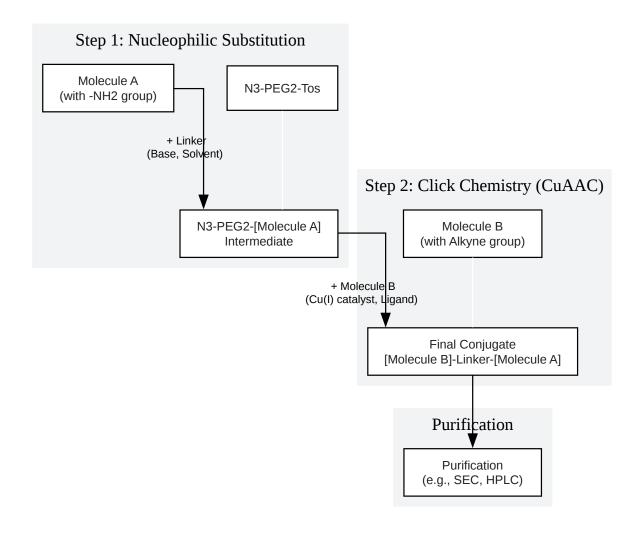
Experimental Workflows and Methodologies

The following sections provide generalized protocols for the sequential reactions involving **N3-PEG2-Tos**. Note: These are representative workflows and must be optimized for the specific molecules and experimental conditions used.

Logical Workflow for Bioconjugation



The diagram below illustrates a typical workflow for using **N3-PEG2-Tos** to conjugate a primary amine-containing molecule (Molecule A) with an alkyne-containing molecule (Molecule B).



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General workflow for conjugating two molecules using **N3-PEG2-Tos**.

Experimental Protocol: Step 1 - Tosylate Displacement with an Amine

This protocol describes the conjugation of **N3-PEG2-Tos** to a molecule containing a primary amine.

Materials:



- Amine-containing molecule ("Molecule A")
- N3-PEG2-Tos
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reaction vessel and magnetic stirrer
- Inert gas atmosphere (e.g., Argon or Nitrogen)

Methodology:

- Dissolve Molecule A in the anhydrous solvent within the reaction vessel under an inert atmosphere.
- Add 1.5 to 2.0 molar equivalents of the non-nucleophilic base (e.g., TEA) to the solution and stir.
- In a separate vial, dissolve 1.2 molar equivalents of N3-PEG2-Tos in the same anhydrous solvent.
- Add the N3-PEG2-Tos solution dropwise to the stirring solution of Molecule A.
- Allow the reaction to proceed at room temperature for 2-16 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture can be quenched with water. The product is then extracted using an organic solvent.
- The organic layers are combined, washed (e.g., with brine), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting intermediate (N3-PEG2-Molecule A) should be purified, typically via column chromatography.



Experimental Protocol: Step 2 - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized intermediate and an alkyne-containing molecule.[2][3]

Materials:

- Azide-functionalized intermediate (N3-PEG2-Molecule A)
- Alkyne-containing molecule ("Molecule B")
- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate
- Copper-stabilizing ligand (e.g., THPTA or TBTA)
- Solvent system (e.g., PBS, water, DMSO/water mixtures)

Methodology:

- Prepare stock solutions:
 - Copper(II) Sulfate (e.g., 20-100 mM in water).[2]
 - Ligand (e.g., 100-200 mM THPTA in water).[2]
 - Sodium Ascorbate (e.g., 100-300 mM in water, prepared fresh).[2][3]
 - N3-PEG2-Molecule A and Molecule B in a suitable solvent (e.g., DMSO or reaction buffer).
- In a reaction tube, combine the N3-PEG2-Molecule A and a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Molecule B in the chosen buffer or solvent.
- Prepare the catalyst premix: combine the CuSO₄ stock solution with the ligand stock solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[2] Vortex briefly and let it stand for a few minutes.



- Add the catalyst premix to the reaction mixture containing the azide and alkyne.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Protect the reaction from light and allow it to incubate at room temperature for 30 minutes to 2 hours.[3]
- Monitor the reaction for completion (e.g., by LC-MS).
- The final conjugate can be purified using methods appropriate for the molecules involved, such as Size Exclusion Chromatography (SEC), affinity chromatography, or Reverse-Phase HPLC.

Reaction Mechanisms

The chemical transformations underlying the use of **N3-PEG2-Tos** are well-established reactions in organic chemistry.

Core chemical reactions of the N3-PEG2-Tos linker.

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